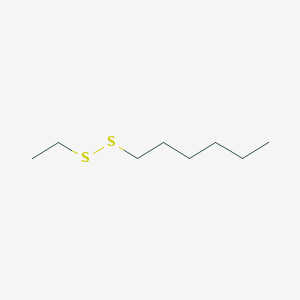
Disulfide, ethyl hexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, ethyl hexyl, also known as ethyl hexyl disulfide, is an organic compound with the molecular formula C₈H₁₈S₂. It is characterized by the presence of a disulfide bond (S-S) between two ethyl hexyl groups. This compound is part of the larger family of disulfides, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disulfide, ethyl hexyl can be synthesized through several methods. One common approach involves the reaction of alkyl halides with thiourea and elemental sulfur. This method is efficient and avoids contamination by higher polysulfides. The reaction typically occurs in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . Another method involves the oxidative coupling of thiols, where thiols are oxidized to form disulfides using various oxidizing agents .
Industrial Production Methods
In industrial settings, the production of disulfides often involves the use of large-scale reactors where thiols are oxidized under controlled conditions. The choice of oxidizing agents and reaction conditions can vary depending on the desired purity and yield of the product. Common oxidizing agents include hydrogen peroxide, iodine, and air in the presence of catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, ethyl hexyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The disulfide bond can participate in substitution reactions where one of the sulfur atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used to substitute one of the sulfur atoms in the disulfide bond.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, ethyl hexyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in redox biology and its potential as a redox-active compound in biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox processes.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of disulfide, ethyl hexyl involves the interconversion between its reduced (thiol) and oxidized (disulfide) states. This redox cycling is crucial for its biological and chemical activities. In biological systems, disulfides can form and break disulfide bonds in proteins, affecting their structure and function. The redox state of disulfides is often regulated by cellular redox systems such as glutathione .
Vergleich Mit ähnlichen Verbindungen
Disulfide, ethyl hexyl can be compared with other disulfides such as diethyl disulfide and dipropyl disulfide. While all these compounds share the disulfide bond, their chemical properties and applications can vary:
Diethyl Disulfide: Commonly used as a flavoring agent and in the synthesis of other sulfur compounds.
Dipropyl Disulfide: Found in natural products like garlic and has applications in food flavoring and pharmaceuticals.
This compound is unique due to its specific alkyl groups, which can influence its reactivity and applications in different fields.
Eigenschaften
CAS-Nummer |
64580-53-6 |
|---|---|
Molekularformel |
C8H18S2 |
Molekulargewicht |
178.4 g/mol |
IUPAC-Name |
1-(ethyldisulfanyl)hexane |
InChI |
InChI=1S/C8H18S2/c1-3-5-6-7-8-10-9-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
YKNTWULGFXMYRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


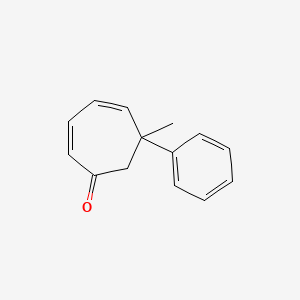


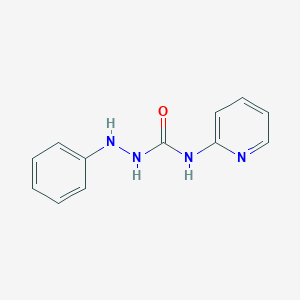
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)
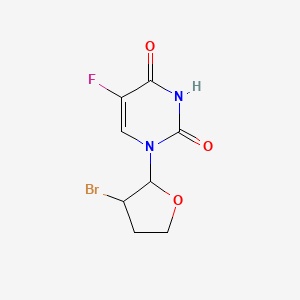
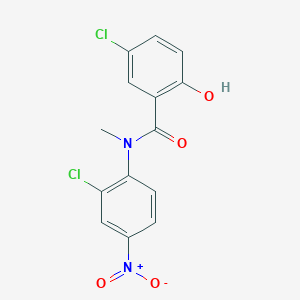
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
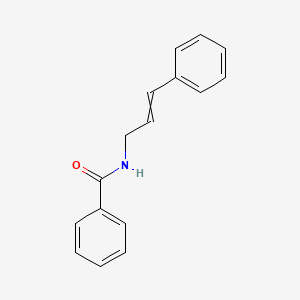
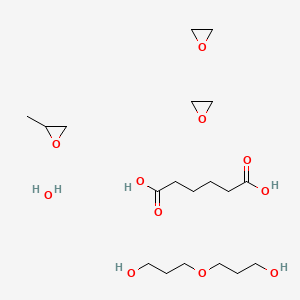
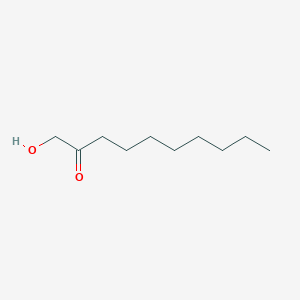
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
